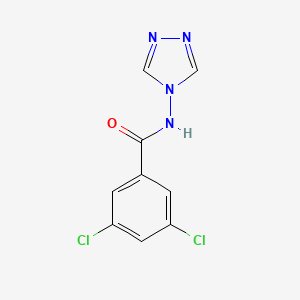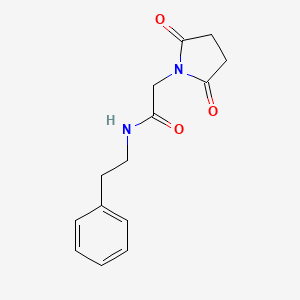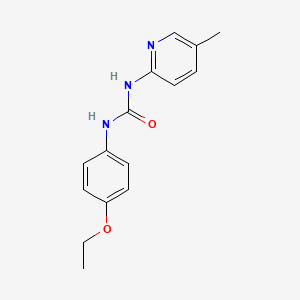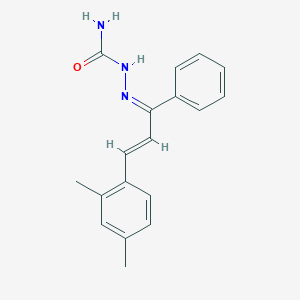
3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone, also known as Curcumin semicarbazone, is a synthetic compound derived from Curcumin, a natural polyphenol found in turmeric. Curcumin has been widely studied for its anti-inflammatory, antioxidant, and anticancer properties. However, its poor bioavailability and chemical instability have limited its therapeutic potential. Curcumin semicarbazone is a promising derivative that overcomes these limitations and has shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of 3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of NF-κB, COX-2, and STAT3 signaling pathways. It also induces apoptosis by activating caspase-3 and caspase-9. Additionally, it has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. It also has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high bioavailability, making it an ideal candidate for in vitro and in vivo studies. However, its high cost and limited availability may be a limitation for some labs.
Orientations Futures
There are several future directions for the study of 3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone. One direction is to further investigate its anticancer properties and its potential as a chemotherapeutic agent. Another direction is to study its potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to fully understand its mechanism of action and its effects on various signaling pathways. Finally, the development of new derivatives and analogs of 3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone may lead to the discovery of more potent and effective compounds.
Méthodes De Synthèse
The synthesis of 3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone involves the reaction of 3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone with semicarbazide hydrochloride in the presence of sodium acetate and glacial acetic acid. The reaction takes place under reflux conditions and yields a yellow crystalline solid, which is purified by recrystallization.
Applications De Recherche Scientifique
3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone has shown potential in various scientific research applications. It has been studied for its anticancer properties, specifically in breast cancer and prostate cancer. In vitro studies have shown that 3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone inhibits the growth of cancer cells and induces apoptosis. It has also been studied for its anti-inflammatory properties and has shown potential in treating inflammatory bowel disease and rheumatoid arthritis. Additionally, 3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone has been studied for its neuroprotective properties and has shown potential in treating Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[(Z)-[(E)-3-(2,4-dimethylphenyl)-1-phenylprop-2-enylidene]amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-8-9-15(14(2)12-13)10-11-17(20-21-18(19)22)16-6-4-3-5-7-16/h3-12H,1-2H3,(H3,19,21,22)/b11-10+,20-17- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOFCFJSSVSCEW-BMOGTUHSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=N/NC(=O)N)/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(2E)-3-(2,4-dimethylphenyl)-1-phenylprop-2-en-1-ylidene]hydrazinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5724404.png)
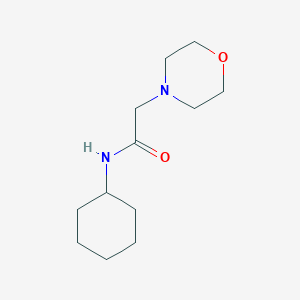
![2-[isopropyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride](/img/structure/B5724421.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5724423.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5724432.png)
![2-hydroxy-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-phenylacetohydrazide](/img/structure/B5724437.png)
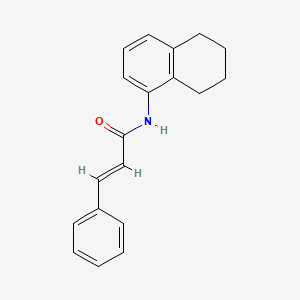
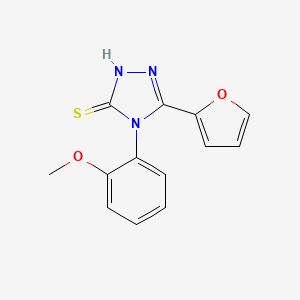
![N-[4-(4-morpholinyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5724460.png)
![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5724467.png)
![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5724475.png)
